molecular formula C17H15NO3S B046334 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine CAS No. 307531-96-0

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine

Cat. No. B046334
CAS RN: 307531-96-0
M. Wt: 313.4 g/mol
InChI Key: IRFDOQQTRIBLDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine” is a chemical compound with the molecular formula C17H15NO3S . It is a complex organic compound that has potential applications in various fields .


Synthesis Analysis

The synthesis of substituted pyridines, such as the compound , can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust method for the synthesis of complex pyridines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The exact details of its structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and the types of bonds and functional groups it contains . More specific properties like melting point, boiling point, etc., are not mentioned in the search results.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential to combat microbial infections. The sulfonamide group present in the compound is known for its strong antimicrobial actions. Research suggests that derivatives of this compound could be effective against a range of bacterial strains, including resistant ones like MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine derivatives has been explored, particularly their COX inhibitory activities. These compounds have shown promise in reducing inflammation with selectivity towards COX-2, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Anticancer Research

Indole-sulfonamide, a core structure related to this compound, exhibits anticancer properties. The ability to undergo substitution at the C-3 position makes it a suitable pharmacophore for drug design, potentially leading to novel anticancer agents .

Antidiabetic Applications

Compounds with an indole ring, similar to the one present in 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine , have been reported to possess antidiabetic properties. This opens up avenues for the development of new therapeutic agents for diabetes management .

Antitubercular Effects

The indole moiety is also associated with antitubercular activity. Given the rising concern over tuberculosis and drug-resistant strains, this compound could be a starting point for creating more effective treatments .

Antioxidant Capabilities

The antioxidant properties of indole derivatives are well-documented. By extension, 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could contribute to the development of antioxidants, which play a crucial role in protecting cells from oxidative stress .

Antiviral Potential

Research into indole-sulfonamide derivatives has indicated potential antiviral activities. This suggests that 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine could be instrumental in the synthesis of compounds with antiviral properties .

Neuroprotective Effects

The sulfonamide-based indole analogs have shown neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. This compound’s derivatives might be explored for their potential in safeguarding neuronal health .

Mechanism of Action

Target of Action

It is mentioned that this compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules.

Biochemical Pathways

Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.

Result of Action

As it is used in proteomics research

properties

IUPAC Name

2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFDOQQTRIBLDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine

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